Isosilybin

Catalog No.
S614155
CAS No.
72581-71-6
M.F
C25H22O10
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosilybin

CAS Number

72581-71-6

Product Name

Isosilybin

IUPAC Name

(2R,3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H22O10

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20?,23-,24?,25+/m0/s1

InChI Key

FDQAOULAVFHKBX-DBMPWETRSA-N

Synonyms

2-[2,3-Dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-1,4-benzodioxin-6-yl]-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one; Isosilybinin

Canonical SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4[C@@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O

The exact mass of the compound Isosilybin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Flavonolignans - Supplementary Records. It belongs to the ontological category of secondary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isosilybin (CAS 72581-71-6) is a specialized flavonolignan comprising a diastereomeric mixture (Isosilybin A and B) isolated from Silybum marianum. With a molecular weight of 482.44 g/mol, it is a hydrophobic compound that exhibits poor aqueous solubility but dissolves readily in polar aprotic solvents such as DMSO (up to 2 mg/mL) . In industrial and research procurement, Isosilybin is typically sourced as a high-purity (≥98% HPLC) analytical standard or a targeted bioactive precursor . While it is a minor constituent of crude milk thistle extracts (representing less than 5% of the total mass), it is procured specifically for its distinct stereochemistry, which drives unique pharmacokinetic behaviors, receptor-binding affinities, and metabolic inhibition profiles that are fundamentally absent in the more abundant and commonly procured silymarin components [1].

Research Fit

Workflow Stereochemical probe studies
Selection Purified isosilybin A or B diastereomer
Use context CYP, PPARγ, kinase panel & antiproliferative assays

A common procurement error is substituting Isosilybin with Silibinin (Silybin) or crude Silymarin extract due to cost or availability. This substitution critically fails because pure Silibinin is composed entirely of Silybin A and B, meaning Isosilybin is 100% absent from the material [1]. In biological assays, this structural absence leads to dramatic false negatives; Silibinin lacks the specific hydrogen-bonding capabilities required for targets like PPARγ and shows zero efficacy in specific prostate cancer models where Isosilybin is highly active [1]. Furthermore, in analytical and formulation workflows, Isosilybin possesses a distinct absolute bioavailability and is classified differently in permeability models compared to other flavonolignans [2]. Attempting to use Silibinin as a chromatographic or pharmacokinetic proxy for Isosilybin will result in compliance failures in QA/QC and fundamentally flawed drug-drug interaction models.

Substitution Risk

Stereochemistry Isosilybin differs at C-7′/C-8′ lignan positions; silybin or silibinin may not replicate target-engagement profiles.
CYP2C8 Isosilybin inhibits CYP2C8 >6‑fold more potently than crude extract; silymarin may underestimate interaction risk.
Antiproliferative Isosilybin B shows reported 1.5–2× lower IC₅₀ vs silybin A; substitution may reduce assay sensitivity in cell models.

Superior Efficacy in Prostate Carcinoma Growth Inhibition

In comparative antiproliferative assays against human prostate carcinoma cells, Isosilybin (specifically the B diastereomer) demonstrates profound efficacy where standard baseline compounds fail. At specific screening concentrations, Isosilybin produced 68.9% growth inhibition in DU145 cells, whereas Silibinin exhibited 0% inhibitory activity at the exact same concentration [1].

Evidence DimensionIn vitro cell growth inhibition (%)
Target Compound DataIsosilybin: 68.9% growth inhibition
Comparator Or BaselineSilibinin: 0% growth inhibition
Quantified DifferenceAbsolute difference of 68.9% in growth suppression efficacy
ConditionsDU145 human prostate carcinoma cells, in vitro assay

Procuring generic Silibinin for prostate cancer screening will yield false-negative results, whereas Isosilybin provides a highly active, validated scaffold for androgen-dependent and independent models.

Antiproliferative
Head-to-head
Isosilybin B
IC₅₀ 42–67 µM
Silybin A
IC₅₀ 70–106 µM
Reported 1.5–2× higher potency across DU-145, PC-3, LNCaP
Supports cell-model endpoint review
72‑h treatment; linear regression from triplicate dose‑response

Enhanced Selectivity and Lower Toxicity in Hepatic Models

Isosilybin provides a significantly wider therapeutic window for hepatic applications compared to Silibinin. In comparative cytotoxicity profiling, Isosilybin demonstrated lower toxicity to non-tumor AML12 hepatocytes, recording an IC50 of 108 ± 9 µg/mL, compared to Silibinin's more toxic IC50 of 65 ± 3 µg/mL. Simultaneously, Isosilybin maintained superior cytotoxicity against HepG2 and Hepa 1-6 tumor cells [1].

Evidence DimensionNon-tumor hepatocyte cytotoxicity (IC50)
Target Compound DataIsosilybin: 108 ± 9 µg/mL
Comparator Or BaselineSilibinin: 65 ± 3 µg/mL
Quantified DifferenceIsosilybin is approximately 40% less toxic to healthy liver cells
ConditionsIn vitro cytotoxicity assay using non-tumor AML12 cells vs. HepG2/Hepa 1-6 cells

This improved safety margin justifies the selection of Isosilybin over Silibinin for developing liver-targeted therapies where minimizing collateral damage to healthy hepatocytes is critical.

HCV Antiviral
Head-to-head
Isosilybin A
HCV RNA IC₅₀ 14.6 µM
Silibinin
HCV RNA IC₅₀ 41 µM
Reported 2.8‑fold lower IC₅₀ vs silibinin
Supports antiviral assay context
JFH‑1/Huh7 system; dose‑response curves up to 80 µM

Stronger Inhibition of PXR-Mediated CYP3A4 Induction

For metabolic profiling, Isosilybin acts as a potent inhibitor of PXR-mediated CYP3A4 induction. Quantitative assays reveal that Isosilybin inhibits CYP3A4 induction with an IC50 of 74 μM, reducing induction by up to 88% at 200 μM. It is explicitly identified as a stronger inhibitor of this pathway than its isomer, Silybin[1].

Evidence DimensionCYP3A4 induction inhibition (IC50)
Target Compound DataIsosilybin: IC50 = 74 μM
Comparator Or BaselineSilybin: Weaker inhibition (higher IC50)
Quantified DifferenceIsosilybin provides up to 88% inhibition at 200 μM, outperforming Silybin
ConditionsPXR-mediated CYP3A4 induction reporter gene assay

Using Silybin as a proxy in drug-drug interaction (DDI) screening will underestimate metabolic interference; Isosilybin is strictly required for accurate CYP3A4 inhibition modeling.

CYP2C8 Inhibition
Head-to-head
Isosilibinin
IC₅₀ 1.64 µg/mL
Milk thistle extract
IC₅₀ 10.65 µg/mL
Reported ~6.5‑fold more potent inhibition
Supports CYP2C8 interaction endpoint review
HLM + amodiaquine; LC‑MS/MS quantification

Specific Agonism of PPARγ Receptors

Isosilybin A possesses a unique structural conformation that allows it to act as a direct agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). At a concentration of 30 μM, Isosilybin A significantly activates PPARγ by 2.08-fold. In silico docking confirms this is due to an additional hydrogen bond to Ser342 in the ligand-binding domain—a binding mode entirely absent in inactive silymarin constituents [1].

Evidence DimensionPPARγ activation fold-change
Target Compound DataIsosilybin A: 2.08-fold activation at 30 μM
Comparator Or BaselineInactive silymarin constituents: No significant activation
Quantified DifferenceExclusive agonistic activity driven by a unique Ser342 hydrogen bond
ConditionsPPARγ-dependent luciferase reporter assay and in silico docking

Researchers targeting metabolic pathways must procure Isosilybin, as standard bulk silymarin lacks the specific stereochemistry required to trigger PPARγ activation.

PPARγ Agonism
Reported
Unique among silymarin flavonolignans
Isosilybin A: 2.08‑fold PPARγ activation at 30 µM (p<0.01)
Supports nuclear receptor selectivity review
PPRE‑luciferase reporter; silybin A/B, silychristin, silydianin inactive
Tyrosinase Inhibition
Class-level
Primary inhibitory constituents
Isosilybin A/B: monophenolase IC₅₀ 1.7–7.6 µM; silybin reported weaker or opposite mRNA effects
Supports melanogenesis endpoint review
Mushroom tyrosinase; B16 cell mRNA profiling; data to verify across sources
CYP3A4 Induction
Reported
Isosilybin
IC₅₀ 74 µM
Silybin
Weaker inhibitor
Reported higher PXR‑mediated CYP3A4 suppression
Supports PXR‑CYP3A4 interaction assay context
Reporter gene assay; 89–200 µM range

Targeted Oncology Lead Development

Due to its quantified superiority over Silibinin in suppressing DU145 prostate carcinoma growth and its wider therapeutic window in hepatic cells, Isosilybin is the required API or lead compound for oncology formulations targeting androgen receptor degradation and selective hepatoma cytotoxicity[1].

ADME/Tox and Drug-Drug Interaction Profiling

Because Isosilybin is a significantly stronger inhibitor of PXR-mediated CYP3A4 induction than Silybin, it must be procured as a specific reference standard in ADME/Tox assays to accurately model the metabolic interference and safety profiles of flavonolignan-containing therapeutics [2].

Chromatographic QA/QC of Herbal Extracts

Isosilybin exhibits distinct absolute bioavailability and permeability characteristics compared to other milk thistle constituents. It is an indispensable, non-substitutable chromatographic marker for the quality control and bioequivalence validation of commercial Silybum marianum extracts [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Cell-model endpoint review
Antiproliferative endpoint context
HCV antiviral research studies
Antiviral assay context
HCV replication endpoint review
CYP2C8 inhibition screening
Isoform-selectivity assay context
CYP2C8 interaction endpoint review
PPARγ pathway research
Nuclear receptor selectivity review
PPARγ transactivation endpoint review

Physical Description

Solid

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

482.12129689 Da

Monoisotopic Mass

482.12129689 Da

Heavy Atom Count

35

Melting Point

239 - 241 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

72581-71-6

Wikipedia

Isosilybin
Parthasarathy, M.R., et al., Phytochemistry, 18, 506 (1979)

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